2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
CAS No.: 2097955-37-6
Cat. No.: VC3145941
Molecular Formula: C11H19F2NO2
Molecular Weight: 235.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097955-37-6 |
|---|---|
| Molecular Formula | C11H19F2NO2 |
| Molecular Weight | 235.27 g/mol |
| IUPAC Name | 2-[3-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-5-8(7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) |
| Standard InChI Key | YEEPSCZVBTUDQZ-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)N1CCCC(C1)C(C)(F)F |
| Canonical SMILES | CCC(C(=O)O)N1CCCC(C1)C(C)(F)F |
Introduction
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a synthetic organic compound that incorporates a piperidine ring, a difluoroethyl group, and a butanoic acid moiety. This unique combination of structural elements imparts specific electronic and steric properties, making it an interesting subject for research in medicinal chemistry and pharmacology. Despite the lack of direct references to this compound in the search results, its structural analogs and related compounds provide valuable insights into its potential properties and applications.
Structural Features and Analogues
The compound's structure includes a piperidine ring substituted with a difluoroethyl group and linked to a butanoic acid moiety. This combination is distinct from other compounds like 2-(3-(1,1-difluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamide, which features a hydroxyacetimidamide group instead of butanoic acid. Another related compound is 2-[3-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid, which shares the butanoic acid moiety but lacks the specific N'-hydroxyacetimidamide functionality.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid | Piperidine ring, difluoroethyl group, butanoic acid moiety | Potential for different solubility and biological activity due to the carboxylic acid group. |
| 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamide | Piperidine ring, difluoroethyl group, hydroxyacetimidamide moiety | May exhibit specific interactions with biological targets due to the hydroxyacetimidamide group. |
| (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione | Isoindoline structure | Potentially different pharmacological profiles due to the isoindoline core. |
Potential Applications and Research Findings
Compounds with similar structures have shown various biological activities, including potential applications in medicinal chemistry. The difluoroethyl group may confer specific interactions with biological targets, while the butanoic acid moiety could influence solubility and metabolic stability.
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